8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline
CAS No.: 1798036-44-8
Cat. No.: VC5874892
Molecular Formula: C19H18N2O4S
Molecular Weight: 370.42
* For research use only. Not for human or veterinary use.
![8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline - 1798036-44-8](/images/structure/VC5874892.png)
Specification
CAS No. | 1798036-44-8 |
---|---|
Molecular Formula | C19H18N2O4S |
Molecular Weight | 370.42 |
IUPAC Name | [3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(2-methylquinolin-8-yl)methanone |
Standard InChI | InChI=1S/C19H18N2O4S/c1-13-7-8-14-4-2-6-17(18(14)20-13)19(22)21-10-16(11-21)26(23,24)12-15-5-3-9-25-15/h2-9,16H,10-12H2,1H3 |
Standard InChI Key | OZRNAYUPXOSDDH-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4)C=C1 |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound features a 2-methylquinoline backbone substituted at the 8-position with a 3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl group. The azetidine ring (a four-membered saturated nitrogen heterocycle) is functionalized with a methanesulfonyl (mesyl) group linked to a furan-2-ylmethyl moiety. This configuration introduces steric constraints and polar sulfonyl interactions that may influence target binding .
Synthetic Pathways and Computational Data
Retrosynthetic Analysis
Key steps in the synthesis likely involve:
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Quinoline core formation via Skraup or Friedländer reactions.
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Azetidine coupling through amide bond formation between 8-aminoquinoline and a prefunctionalized azetidine-carboxylic acid derivative.
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Sulfonylation of the azetidine nitrogen using (furan-2-yl)methanesulfonyl chloride .
Computational Properties
Property | Value | Method/Source |
---|---|---|
Molecular weight | 455.54 g/mol | PubChem algorithm |
XLogP3 | 4.3 | XLogP3 3.0 |
Hydrogen bond donors | 1 | Cactvs 3.4.8.18 |
Rotatable bonds | 7 | Cactvs 3.4.8.18 |
Pharmacological Profile
Anti-Inflammatory Activity
Structural analogs such as 2-(furan-2-yl)-4-phenoxyquinoline derivatives demonstrate potent inhibition of inflammatory mediators:
Compound | β-Glucuronidase IC₅₀ | Lysozyme IC₅₀ | TNF-α IC₅₀ |
---|---|---|---|
4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | 5.0 µM | 4.6 µM | N/A |
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone oxime | 9.5 µM | 7.1 µM | 2.3 µM |
The target compound’s mesyl-azetidine group may enhance membrane permeability compared to these analogs, potentially lowering effective doses .
Toxicity and ADME Predictions
In Silico Profiling
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